1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The structure also includes an ethanone moiety and a butan-2-yl amino group, contributing to its unique properties and potential applications in various fields.
1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one can be classified as:
The synthesis of 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one typically involves multi-step organic reactions. While specific procedures for this compound are not detailed in the available literature, general methods for synthesizing imidazole derivatives include:
The synthesis may require:
The molecular structure of 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one can be represented using various notation systems:
Property | Data |
---|---|
Chemical Formula | C₉H₁₃N₃O |
Molecular Weight | Approximately 167.22 g/mol |
IUPAC Name | 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one |
SMILES | CC(=O)C1=C(NC(C)C)N=C(N1)N |
The compound's structural features indicate that it has potential for interaction with biological systems due to its nitrogen-containing functional groups, which can participate in hydrogen bonding and other interactions.
The reactivity of 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one may include:
Reactions involving this compound would typically require:
While specific mechanisms of action for 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one are not well-documented, compounds with similar structures often exhibit biological activity through:
Further research would be required to elucidate the exact mechanisms at play for this compound.
The physical properties of 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one may include:
Property | Value |
---|---|
Appearance | Likely a solid or powder |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties may encompass:
Property | Value |
---|---|
Stability | Moderate, sensitive to moisture |
Reactivity | Reacts with strong acids/bases |
The potential applications of 1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one include:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3